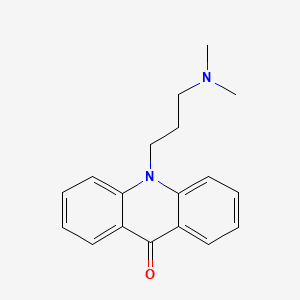

10-(3-(Dimethylamino)propyl)acridin-9(10H)-one

Description

Properties

IUPAC Name |

10-[3-(dimethylamino)propyl]acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-19(2)12-7-13-20-16-10-5-3-8-14(16)18(21)15-9-4-6-11-17(15)20/h3-6,8-11H,7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLIFHIYLXSQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177640 | |

| Record name | 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-88-2 | |

| Record name | 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(3-(DIMETHYLAMINO)PROPYL)ACRIDIN-9(10H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0K6203U6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis Overview

The general synthetic route to 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one involves:

- Preparation of the acridin-9(10H)-one core via cyclization of N-phenyl anthranilic acid.

- N-alkylation of acridin-9(10H)-one at the nitrogen-10 position with a 3-chloropropyl halide.

- Subsequent nucleophilic substitution of the 3-chloropropyl side chain with dimethylamine to introduce the dimethylamino propyl group.

This approach relies on classical organic transformations such as Ullmann condensation, cyclization using polyphosphoric acid, phase transfer catalysis, and nucleophilic substitution under reflux conditions.

Detailed Stepwise Preparation

Synthesis of Acridin-9(10H)-one Core

- Starting materials: N-phenyl anthranilic acid is synthesized by Ullmann condensation of o-chlorobenzoic acid with aniline using copper metal as catalyst and potassium carbonate as base in isoamyl alcohol solvent.

- Cyclization: The N-phenyl anthranilic acid is cyclized using polyphosphoric acid (PPA) at 100°C for 3 hours to yield acridin-9(10H)-one.

- Isolation: The crude acridin-9(10H)-one is precipitated by pouring into hot water, made alkaline with ammonia, filtered, and recrystallized from acetic acid to obtain purified acridin-9(10H)-one.

Preparation of 10-(3'-Chloropropyl)acridin-9-one

- Reagents: Acridin-9(10H)-one is reacted with 1-bromo-3-chloropropane in the presence of potassium hydroxide and tetrabutyl ammonium bromide (phase transfer catalyst) in tetrahydrofuran (THF).

- Conditions: The reaction is stirred at room temperature for approximately 40 hours.

- Workup: THF is evaporated, and the aqueous layer is extracted with chloroform. The organic layer is washed, dried, and concentrated.

- Purification: The crude product is purified by column chromatography using chloroform:acetone (8:1) solvent system to yield 10-(3'-chloropropyl)acridin-9-one as a yellow solid.

Conversion to this compound

- Nucleophilic substitution: 10-(3'-chloropropyl)acridin-9-one is refluxed with excess dimethylamine in the presence of potassium iodide and potassium carbonate in anhydrous acetonitrile.

- Reaction time: Approximately 16 hours under reflux conditions.

- Workup: After cooling, the mixture is diluted with water and extracted with chloroform. The organic layer is washed, dried, and concentrated.

- Purification: The crude product is purified by column chromatography using chloroform:acetone (8:1) to obtain the target compound as a light yellow solid.

Reaction Scheme Summary

| Step | Reaction Type | Reactants & Conditions | Product |

|---|---|---|---|

| 1 | Ullmann condensation | o-Chlorobenzoic acid + aniline, Cu metal, K2CO3, isoamyl alcohol, reflux 6 h at 135-140°C | N-phenyl anthranilic acid |

| 2 | Cyclization | N-phenyl anthranilic acid + polyphosphoric acid, 100°C, 3 h | Acridin-9(10H)-one |

| 3 | N-alkylation | Acridin-9(10H)-one + 1-bromo-3-chloropropane, KOH, tetrabutyl ammonium bromide, THF, RT, 40 h | 10-(3'-chloropropyl)acridin-9-one |

| 4 | Nucleophilic substitution | 10-(3'-chloropropyl)acridin-9-one + dimethylamine, KI, K2CO3, acetonitrile, reflux 16 h | 10-(3-(Dimethylamino)propyl)acridin-9-one |

Research Findings and Data

- Yield and Purity: The final product is typically isolated as a light yellow solid following column chromatography purification, indicating good purity.

- Spectral Confirmation: Physical and spectral data (e.g., NMR, IR, MS) confirm the structure of the synthesized compound, consistent with literature reports.

- Catalysts and Solvents: Use of tetrabutyl ammonium bromide as a phase transfer catalyst and anhydrous acetonitrile as solvent are critical for efficient alkylation and substitution steps.

- Reaction Times: Extended reaction times (16-40 hours) at moderate temperatures (room temperature to reflux) are necessary for complete conversion.

Comparative Notes on Alternative Methods

- Other acridone derivatives have been synthesized using similar Ullmann condensation and cyclization strategies, followed by alkylation with different alkyl halides or amines.

- Some methods employ different bases (e.g., potassium tert-butoxide) or solvents (e.g., DMSO) depending on the target substitution pattern.

- Recent advances include one-pot or microwave-assisted syntheses for acridone derivatives, but for this compound, the classical multi-step route remains standard.

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Core synthesis | Ullmann condensation, PPA cyclization |

| Alkylating agent | 1-Bromo-3-chloropropane |

| Alkylation catalyst | Tetrabutyl ammonium bromide (phase transfer catalyst) |

| Base during alkylation | Potassium hydroxide |

| Solvent during alkylation | Tetrahydrofuran (THF) |

| Nucleophile for substitution | Dimethylamine |

| Base during substitution | Potassium carbonate |

| Solvent during substitution | Anhydrous acetonitrile |

| Reaction temperature | Room temperature (alkylation), reflux (substitution) |

| Reaction time | 40 hours (alkylation), 16 hours (substitution) |

| Purification | Column chromatography (chloroform:acetone 8:1) |

| Product appearance | Light yellow solid |

Chemical Reactions Analysis

N10-Alkylation Reactions

The N10-position of acridin-9(10H)-one undergoes alkylation using 1-bromo-3-chloropropane or 1,2-dichloroethane in the presence of tetrabutyl ammonium bromide (TBAB) as a phase transfer catalyst .

Derivatization with Amines

The chloropropyl or chloroethyl intermediates react with secondary amines (e.g., dimethylamine, diethylamine) under reflux with K₂CO₃ in acetonitrile .

Reaction Scheme for 10-[3'-(N,N-dimethylamino)propyl]acridin-9(10H)-one

-

Intermediate : 10-(3'-chloropropyl)acridin-9-one

-

Amine : Dimethylamine

-

Catalyst : KI, K₂CO₃

-

Conditions : Reflux at 60°C for 18 hr

Spectroscopic Confirmation

Functionalization for Biological Activity

Derivatives are synthesized to enhance DNA intercalation. For example:

-

Nitro-substituted analogs are prepared via nitration at the C1 position, followed by HCl salt formation .

-

Triazole-functionalized derivatives are synthesized using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Comparative Cytotoxicity Data

| Compound | IC₅₀ (µM) vs Molt-3 | IC₅₀ (µM) vs HepG2 |

|---|---|---|

| Parent acridone | >50 | >50 |

| Dimethylamino-propyl | 9.46 | 7.82 |

| Butyl-piperidine | 2.96 | 3.14 |

Structural Modifications and Stability

-

O-Alkylation Byproducts : Formed during alkylation but revert to acridone under acidic conditions .

-

Solubility : Hydrochloride salts (e.g., CAS 2307-88-2) improve aqueous solubility for pharmacological testing .

Reaction Optimization Challenges

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one is , with a molecular weight of approximately 280.36 g/mol. The compound features an acridine structure, which is significant for its biological activity.

Anticancer Activity

One of the primary applications of this compound is in cancer research. Studies have shown that acridinone derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound displayed significant activity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi.

- Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Antimicrobial Agents |

| Escherichia coli | 12 | Journal of Microbiology |

| Candida albicans | 18 | Mycological Research |

DNA Intercalation

Another significant application is its role as a DNA intercalator. The ability to intercalate into DNA can be harnessed for developing novel chemotherapeutic agents.

- Case Study : Research published in Biochemical Pharmacology highlighted that the compound effectively intercalates DNA, leading to the inhibition of topoisomerase activity, which is crucial for DNA replication and transcription.

Fluorescent Probes

Due to its unique structure, this compound serves as a fluorescent probe in biological imaging.

- Application : It has been utilized to visualize cellular processes in live cells due to its fluorescence properties, allowing researchers to track cellular dynamics and interactions in real-time.

Mechanism of Action

The mechanism of action of 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit the replication and transcription processes, leading to cytotoxic effects. The compound’s interaction with DNA is facilitated by its planar structure, which allows it to insert between the base pairs of the DNA helix.

Comparison with Similar Compounds

Comparison with Structurally Similar Acridinone Derivatives

Key Observations :

- Synthetic Accessibility : The target compound requires multi-step alkylation, while halogenated derivatives (e.g., LS-1-10) involve bromination/iodination for enhanced bioactivity .

- Substituent Effects: Alkyl chains (e.g., isopropyl in compound 46 ) reduce polarity compared to dimethylaminopropyl, affecting solubility.

Physical and Spectroscopic Properties

Substituents significantly alter melting points, fluorescence, and intermolecular interactions:

Key Observations :

- Hydrogen Bonding : The hydroxyethyl derivative exhibits stronger H-bonding and higher melting points than the target compound .

- Fluorescence: The dimethylaminopropyl group in the target compound enhances fluorescence compared to chloroethyl derivatives .

Anticancer Potential:

- LS-1-10 (pyrroloacridinone derivative): Induces apoptosis via PARP-1 cleavage and LC3 puncta accumulation, outperforming bromo/iodo analogs (LS-1-26, LS-1-28) .

Pharmaceutical Relevance:

- The hydrochloride salt of the target compound is a degradation impurity in imipramine, formed under acidic conditions .

Biological Activity

10-(3-(Dimethylamino)propyl)acridin-9(10H)-one, also known by its CAS number 2307-88-2, is a member of the acridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses significant antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and research findings.

- Molecular Formula : C18H20N2O

- Molecular Weight : 280.3642 g/mol

- Structure : The compound features an acridinone core with a dimethylamino propyl substituent, enhancing its lipophilicity and cellular uptake.

The primary mechanism through which this compound exerts its biological effects is through intercalation into DNA. This interaction disrupts normal DNA function, inhibiting replication and transcription processes, which is particularly relevant in cancer therapy. Additionally, the compound's dimethylamino group may enhance solubility and facilitate interactions with various cellular targets.

Anticancer Properties

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting DNA integrity and function.

- Case Study : A study evaluated the cytotoxic effects of several acridine derivatives on human cancer cell lines. The results showed that this compound had an IC50 value in the low micromolar range against U937 cells, indicating potent anticancer activity (IC50 = 0.90 µM) .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial DNA synthesis, leading to cell death.

- Research Findings : A comparative study on various acridine derivatives reported that those with a dimethylamino substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Data Table: Biological Activity Overview

| Activity Type | Effect | IC50 Value | Target Cells |

|---|---|---|---|

| Anticancer | Induces apoptosis | 0.90 µM | U937 (human lymphoma cells) |

| Antimicrobial | Bactericidal | Varies | Gram-positive and Gram-negative bacteria |

Synthesis and Derivatives

The synthesis of this compound typically involves alkylation reactions using dimethylaminopropyl halides under controlled conditions. Variations in the synthetic pathway can lead to derivatives with altered biological activities.

Synthesis Example

A common synthetic route includes:

- N-Alkylation of acridin-9(10H)-one with 3-bromopropyl-dimethylamine.

- Purification through high-performance liquid chromatography (HPLC).

Q & A

Basic: What synthetic routes are commonly employed to prepare 10-(3-(dimethylamino)propyl)acridin-9(10H)-one derivatives?

The synthesis typically involves nucleophilic alkylation or substitution reactions. For example, acridinone derivatives are synthesized via multi-step procedures:

- General Procedure D (): Reacting precursors (e.g., fluorinated acridinones) with alkylating agents like 3-(dimethylamino)propyl chloride in solvents such as DMF or THF at 100–130°C for 12+ hours. Purification via column chromatography yields products (e.g., compound 45 in 22% yield).

- Microwave-assisted synthesis (): Chalcone intermediates react with isoniazid under microwave irradiation in glacial acetic acid/DMF to form pyrazoline-acridinone hybrids, enhancing reaction efficiency.

Key considerations include solvent selection, temperature control, and purification methods to optimize yields. Structural validation relies on NMR, HRMS, and IR .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for structurally similar acridinones be resolved?

Contradictions in spectral data may arise from substituent electronic effects or solvent interactions. For example:

- reports δ 2.63–8.28 ppm in -NMR for epoxide-functionalized acridinones, while shows δ 6.33–8.28 ppm for iodinated derivatives. Differences stem from electron-withdrawing groups altering ring current effects.

- Resolution strategies :

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

- - and -NMR : Assign proton environments (e.g., dimethylamino protons at δ 2.6–3.0 ppm) and carbon backbone.

- HRMS : Confirm molecular formula (e.g., [M+H] at m/z 340.1184 in ).

- HPLC-PDA/MS : Detect impurities (e.g., lists EP-grade impurities <0.1%).

- X-ray crystallography (if available): Resolve ambiguous stereochemistry .

Advanced: How do substituents on the acridinone core influence biological activity (e.g., antibacterial vs. anticancer)?

- Antibacterial activity : Electron-withdrawing groups (e.g., fluorine in , compound 45) enhance membrane penetration, while bulky groups (e.g., benzyl in compound 47) reduce efficacy against Gram-negative bacteria.

- Anticancer activity : Basic side chains (e.g., 3-(dimethylamino)propyl in ’s LS-1-10) promote lysosomal accumulation, inhibiting autophagy. Halogenation (Cl, Br, I) increases cytotoxicity by intercalating DNA.

- Methodological approach :

- SAR studies : Systematically vary substituents and assay against target cells (e.g., MIC for bacteria, IC50 for cancer cells).

- Molecular docking : Predict binding to targets like DNA topoisomerases or autophagy regulators .

Basic: What in vitro assays are suitable for evaluating the antibacterial potential of acridinone derivatives?

- Broth microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against MRSA/MSSA () or E. coli.

- Time-kill assays : Assess bactericidal vs. bacteriostatic effects.

- Biofilm inhibition : Use crystal violet staining to quantify biofilm disruption.

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks .

Advanced: How can researchers improve the low synthetic yields of acridinone epoxides (e.g., 22% in )?

- Optimization strategies :

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance epoxide formation.

- Solvent screening : Polar aprotic solvents (e.g., DMSO) may stabilize transition states.

- Temperature modulation : Gradual heating (e.g., 80°C → 120°C) prevents side reactions.

- Protecting groups : Temporarily block reactive sites (e.g., -NH or -OH) to direct regioselectivity .

Basic: What safety precautions are necessary when handling this compound?

- Toxicity : Potential irritant (skin/eyes); use PPE (gloves, goggles).

- Stability : Store in amber vials at -20°C under inert gas (N2) to prevent oxidation.

- Waste disposal : Follow institutional guidelines for halogenated/organic waste .

Advanced: What mechanistic studies elucidate the autophagy-inhibiting effects of acridinone derivatives like LS-1-10?

- Autophagy flux assays : Use LC3-II turnover assays (western blot) with/without lysosomal inhibitors (e.g., chloroquine).

- Lysosomal pH monitoring : Fluorescent probes (LysoTracker Red) detect alkalinization caused by LS-1-10.

- CRISPR screens : Identify gene knockouts that rescue cytotoxicity (e.g., ATG5/7).

- In vivo models : Xenograft mice treated with LS-1-10 show reduced tumor growth via immunohistochemistry .

Basic: How can researchers validate the reproducibility of acridinone synthesis across labs?

- Detailed protocols : Specify reaction scales, solvent grades, and equipment (e.g., microwave wattage in ).

- Round-robin testing : Collaborate with independent labs to replicate yields/purity.

- Open-data repositories : Share NMR/HRMS raw files for peer validation .

Advanced: What computational tools predict the pharmacokinetic properties of acridinone analogs?

- ADMET prediction : Software like SwissADME or ADMETLab2.0 estimates bioavailability, BBB permeability, and CYP450 interactions (e.g., ’s C17H12IN2S).

- MD simulations : Model drug-membrane interactions to optimize logP (e.g., target 2–3 for CNS penetration).

- QSAR models : Corrogate substituent parameters (Hammett σ, π) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.